
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a key role in the regulation of gene expression. In
Mécanisme D'action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide inhibits PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a key role in the regulation of gene expression, and aberrant PRMT5 activity has been linked to cancer development and progression. By inhibiting PRMT5, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide can disrupt the methylation of key proteins and alter gene expression patterns, leading to cancer cell death.
Biochemical and physiological effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in preclinical models. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide is its potency and specificity for PRMT5 inhibition. This makes it a valuable tool for studying the role of PRMT5 in cancer development and progression. However, one limitation is that it may not be effective against all cancer types, and its efficacy may vary depending on the genetic makeup of the cancer cells.
Orientations Futures
There are several future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide and other anti-cancer drugs. Another area of interest is the identification of biomarkers that can predict which cancer types are most likely to respond to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide treatment. Additionally, further research is needed to determine the optimal dosing and treatment schedules for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide in clinical trials.
Applications De Recherche Scientifique
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to be effective against a range of cancer types, including lymphoma, leukemia, and solid tumors. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as doxorubicin and bortezomib.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-3-16-8-11-21(29-2)22(14-16)30(27,28)24-19-10-9-17-12-13-25(20(17)15-19)23(26)18-6-4-5-7-18/h8-11,14-15,18,24H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUMUBCGFQKRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



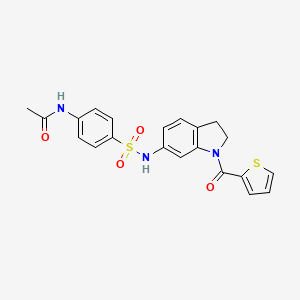
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
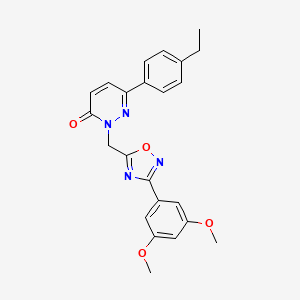
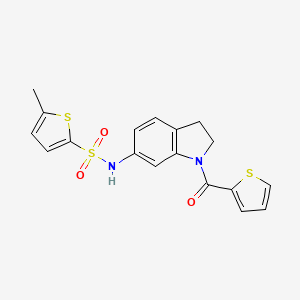

![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
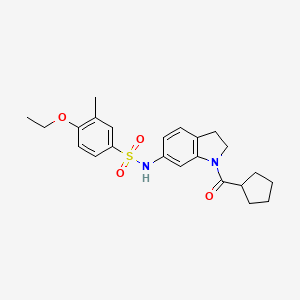
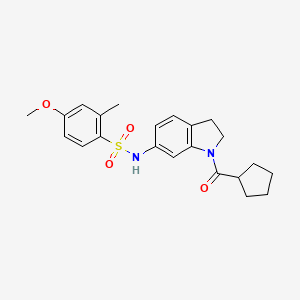
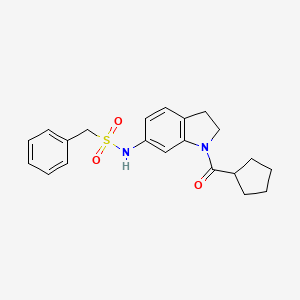
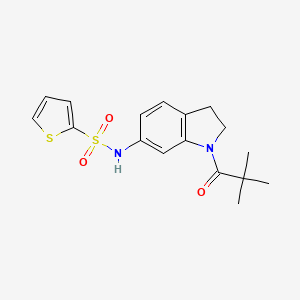
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)